molecular formula C23H23N5O4 B2803008 N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 951616-66-3

N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B2803008
CAS RN: 951616-66-3
M. Wt: 433.468
InChI Key: IMUBVJZNFNZTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One area of application involves the use of selective chemical inhibitors to study the metabolism of drugs by Cytochrome P450 (CYP) enzymes. Inhibitors like N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide could potentially elucidate the specific CYP isoforms involved in drug metabolism, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011).

Therapeutic Worth of 1,3,4-Oxadiazole Compounds

The therapeutic potential of 1,3,4-oxadiazole derivatives, which includes the chemical structure of interest, spans across a myriad of diseases. These compounds exhibit anticancer, antifungal, antibacterial, and antiviral activities among others, underscoring their significance in medicinal chemistry and drug development (Verma et al., 2019).

HDAC8 Inhibition in Cancer Therapy

Histone deacetylase-8 (HDAC8) is a promising target in cancer therapy, with inhibitors showing potential therapeutic properties. 1,3,4-Oxadiazole compounds, including the one specified, could serve as novel inhibitors, offering a new avenue for breast cancer treatment and possibly other cancers as well (Rahmani et al., 2021).

Biological Activities of Coumarin and Oxadiazole Derivatives

Research into coumarin and oxadiazole derivatives, like N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, has shown a wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects, highlighting the versatile therapeutic potential of these compounds (Jalhan et al., 2017).

Significance in New Drug Development

The core structure of 1,3,4-oxadiazole is integral to the development of new drugs, showing a broad spectrum of pharmacological activities. This underlines the structural and functional versatility of these compounds in creating efficacious and safer therapeutic agents (Rana et al., 2020).

properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-26-14-19-21(25-26)22(30)28(13-16-8-5-4-6-9-16)23(31)27(19)15-20(29)24-17-10-7-11-18(12-17)32-2/h4-12,14H,3,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBVJZNFNZTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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